Supercinnamaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

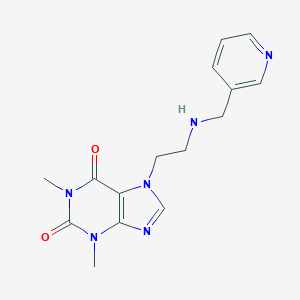

Supercinnamaldehyde is an activator of the transient receptor potential ankyrin 1 (TRPA1) channel (EC50 = 0.8 µM) and an analog of cinnamaldehyde. TRPA1 is a nociceptor expressed on sensory neurons and is activated by hot and cold temperatures, mechanical stimuli, and pain.

Applications De Recherche Scientifique

Activation du récepteur TRPA1

Le Supercinnamaldéhyde est connu pour être un activateur du récepteur potentiel de transition ankyrine 1 (TRPA1). Ce récepteur est exprimé sur les neurones sensoriels et joue un rôle dans la détection des stimuli environnementaux tels que les changements de température et la douleur. La capacité du this compound à activer ce récepteur à une concentration efficace (CE50) de 0,8 µM en fait un composé précieux pour la recherche sur la perception de la douleur et la neurobiologie .

Applications biomédicales des polymères conjugués à la cinnamaldéhyde

Bien que ne soit pas directement lié au this compound, son analogue, la cinnamaldéhyde, a été utilisé pour créer des polymères ayant un potentiel significatif dans le domaine biomédical. La sensibilité à l'environnement de ces polymères les rend adaptés à diverses applications, notamment les systèmes de délivrance de médicaments, le génie tissulaire et les surfaces sensibles pour les dispositifs biomédicaux .

Mécanisme D'action

Target of Action

Supercinnamaldehyde is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a nociceptor expressed on sensory neurons and is activated by hot and cold temperatures, mechanical stimuli, and pain .

Mode of Action

Supercinnamaldehyde activates TRPA1 ion channels through covalent modification of cysteines . This covalent modification of reactive cysteines within TRPA1 can cause channel activation, rapidly signaling potential tissue damage through the pain pathway . In addition, it has been reported to interact with the cell membrane, resulting in an increase in cell permeability .

Biochemical Pathways

It is known that it can inhibit nf-κb signaling, induce cytoprotective responses, and suppress inflammatory responses through nrf2 induction .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

Supercinnamaldehyde exhibits anticancer and antimicrobial activities . It has been used in the study of bacterial infections . It also exhibits strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .

Action Environment

The action of supercinnamaldehyde can be influenced by environmental factors. For instance, it has been shown that cinnamaldehyde impregnation into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth gives rise to high levels of antibacterial activity . No loss in antibacterial efficacy is observed for non-woven polypropylene cloth impregnated with cinnamaldehyde over 17 recycle tests .

Analyse Biochimique

Biochemical Properties

Supercinnamaldehyde interacts with the transient receptor potential ankyrin 1 (TRPA1) channel, a nociceptor expressed on sensory neurons . This interaction is crucial in TRPA1-mediated cell signaling studies . The compound covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues .

Cellular Effects

Supercinnamaldehyde has been shown to have significant effects on various types of cells and cellular processes. It plays a role in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling . It also exhibits antibacterial activities and influences cell function by modulating cell signaling pathways .

Molecular Mechanism

At the molecular level, supercinnamaldehyde exerts its effects through its interaction with the TRPA1 channel . It covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues . This interaction leads to changes in gene expression and enzyme activation, contributing to its various effects.

Temporal Effects in Laboratory Settings

The effects of supercinnamaldehyde can change over time in laboratory settings. While specific studies on supercinnamaldehyde’s stability and degradation are limited, it’s known that the compound can be used in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of supercinnamaldehyde in animal models are limited, it’s known that the compound has been used in various studies, particularly in cell signaling studies .

Propriétés

Numéro CAS |

70351-51-8 |

|---|---|

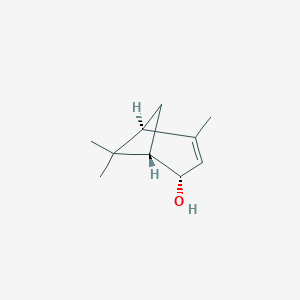

Formule moléculaire |

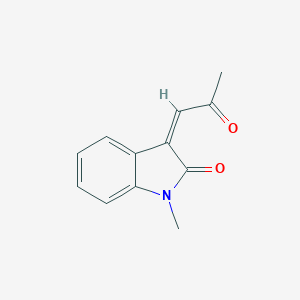

C12H11NO2 |

Poids moléculaire |

201.22 g/mol |

Nom IUPAC |

(3E)-1-methyl-3-(2-oxopropylidene)indol-2-one |

InChI |

InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+ |

Clé InChI |

CZKBLHCEDVWPRN-JXMROGBWSA-N |

SMILES |

CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |

SMILES isomérique |

CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C |

SMILES canonique |

CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |

Pictogrammes |

Irritant |

Synonymes |

3-phenylprop-2-enaldehyde beta-phenylacrolein cinnamaldehyde cinnamic aldehyde cinnamic aldehyde, (E)-isomer supercinnamaldehyde trans-3-phenylprop-2-enaldehyde |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of supercinnamaldehydes relate to their activity? Have any specific structural modifications been explored?

A2: Supercinnamaldehydes are derived from trans-cinnamaldehyde and are characterized by an α,β-unsaturated carbonyl moiety [, ]. Studies have investigated the impact of N-substitutions on the indolin-2-one core of SCA analogs []. Notably, compounds with N-butyl (compound 4) and N-benzyl (compound 5) substituents demonstrated potent cytotoxicity against human colorectal and breast cancer cell lines []. These N-substituted analogs also exhibited strong inhibitory activity against thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance []. This inhibition is likely due to the electrophilic nature of the α,β-unsaturated carbonyl moiety, which can react with the selenocysteine residue in the TrxR active site []. These findings highlight the importance of the α,β-unsaturated carbonyl moiety and the potential of N-substitutions for modulating the activity and specificity of SCA analogs.

Q2: What evidence supports the in vitro efficacy of supercinnamaldehydes against cancer cells?

A3: Several studies highlight the promising in vitro activity of SCA analogs. Researchers have demonstrated that these compounds can induce the expression of Nrf2 and phase 2 enzymes in various cell types, including human embryonic kidney cells (HEK293), mouse embryonic fibroblasts (MEFs), and macrophage-like cells (RAW264.7) [, ]. Notably, this induction was significantly reduced in Keap1-knockout MEFs, confirming the role of Keap1/Nrf2/ARE pathway in their mechanism of action []. Furthermore, specific SCA analogs like compounds 4 and 5 exhibited potent cytotoxicity against human colorectal and breast cancer cell lines []. These compounds were also shown to inhibit TrxR, leading to increased oxidative stress, activation of apoptotic signaling pathways (ASK1, p38, JNK), and ultimately, cell death with apoptotic features []. These findings provide compelling evidence for the in vitro efficacy of SCA analogs in suppressing cancer cell growth and survival.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)